N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide
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Overview
Description
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine moiety fused to a phenyl ring, which is further connected to a cyclopentanecarboxamide group
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Its structure suggests potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
Future Directions
The future directions in the research of imidazo[1,2-a]pyrimidines include the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value . The powerful bioactivities of molecules with an imidazopyrimidine core have piqued interest, making the development of efficient methods for manufacturing such molecules appealing .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclopentanecarboxamide are largely determined by its interactions with various biomolecules. The compound is known to interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclopentanecarboxamide has been shown to have significant effects on various types of cells. For instance, it has been reported to exhibit anticancer activity against breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclopentanecarboxamide is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the phenyl and cyclopentanecarboxamide groups. For instance, the formation of imidazo[1,2-a]pyrimidines can be achieved through condensation reactions, intramolecular cyclizations, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the phenyl ring or the imidazo[1,2-a]pyrimidine core.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17(13-5-1-2-6-13)20-15-8-3-7-14(11-15)16-12-22-10-4-9-19-18(22)21-16/h3-4,7-13H,1-2,5-6H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHVAISLIVBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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